
methyl (4-iodo-1H-pyrazol-1-yl)acetate
Overview
Description
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C6H7IN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom at the 4-position of the pyrazole ring and an ester group at the 1-position makes this compound unique and valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-iodo-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring, which is then iodinated using iodine in the presence of an oxidizing agent . The final step involves esterification with methanol to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-iodo-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form pyrazolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Pyrazolines.
Hydrolysis Products: 4-iodo-1H-pyrazole-1-acetic acid.
Scientific Research Applications
Methyl (4-iodo-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (4-iodo-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromopyrazol-1-yl)acetate
- Methyl 2-(4-chloropyrazol-1-yl)acetate
- Methyl 2-(4-fluoropyrazol-1-yl)acetate
Uniqueness
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine contribute to its unique binding properties and reactivity in substitution reactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl (4-iodo-1H-pyrazol-1-yl)acetate, and what experimental parameters are critical for reproducibility?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-iodo-1H-pyrazole can react with methyl chloroacetate in the presence of a base like cesium carbonate (Cs₂CO₃) in DMF at 80°C under inert atmosphere . Key parameters include reaction time (3–5 hours), temperature control (±2°C), and stoichiometric ratios (1:1.5–2.0 for pyrazole:alkylating agent). Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester group (δ 3.7–4.2 ppm for OCH₃) .
- XRD : Single-crystal X-ray diffraction using SHELXL for refinement. SHELX parameters (e.g., R-factor < 5%) and hydrogen-bonding networks should be analyzed to validate molecular geometry .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z for C₇H₈IN₂O₂: ~278.96) .
Q. What purification techniques are optimal for isolating this compound from byproducts?
- Methodological Answer : Recrystallization from methanol or ethanol yields >95% purity. For complex mixtures, gradient elution via flash chromatography (silica gel, ethyl acetate/hexane 3:7 to 1:1) is recommended. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions between experimental spectral data and predicted electronic structures?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can simulate NMR chemical shifts and IR vibrational modes. Discrepancies >0.3 ppm in ¹H NMR may indicate solvent effects or conformational flexibility. Compare Mulliken charges on the iodine atom to assess electronic environment deviations .
Q. What strategies optimize regioselectivity in the alkylation of 4-iodo-1H-pyrazole to minimize N2 vs. N1 substitution?
- Methodological Answer : Use sterically hindered bases (e.g., DBU) and polar aprotic solvents (DMF or DMSO) to favor N1 substitution. Monitor reaction progress via LC-MS. A 10:1 N1:N2 ratio is achievable at 60°C with slow reagent addition .
Q. How does iodine substitution influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The iodine atom acts as a directing group, enabling Pd-catalyzed coupling. Optimize with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Yields >80% are reported for biphenyl derivatives .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational bond lengths in the pyrazole ring?
- Methodological Answer : XRD-derived bond lengths (e.g., C-I = 2.10 Å) may differ from DFT predictions (2.15 Å) due to crystal packing effects. Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H⋯O) that distort geometry .
Q. Methodological Tables
Table 1: Comparison of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Alkylation (Cs₂CO₃) | 4-Iodo-1H-pyrazole, methyl chloroacetate, DMF, 80°C | 75 | 97 | |
Cyclocondensation | Ethyl acetoacetate, DMF-DMA, hydrazine | 62 | 95 |
Table 2: Key Spectral Data
Technique | Observed Data | Predicted (DFT) | Deviation |
---|---|---|---|
¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, pyrazole-H) | δ 8.18 | 0.03 ppm |
XRD (C-I bond) | 2.10 Å | 2.15 Å | 0.05 Å |
Properties
IUPAC Name |
methyl 2-(4-iodopyrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSDZHLLBZDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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